molecular formula C13H17N3 B13114064 2-Ethyl-3-methyl-6,7,8,9-tetrahydrocyclopenta[5,6]pyrido[1,2-b][1,2,4]triazine

2-Ethyl-3-methyl-6,7,8,9-tetrahydrocyclopenta[5,6]pyrido[1,2-b][1,2,4]triazine

Cat. No.: B13114064
M. Wt: 215.29 g/mol
InChI Key: GZKFLFRJOUDNAD-UHFFFAOYSA-N
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Description

2-Ethyl-3-methyl-6,7,8,9-tetrahydrocyclopenta[5,6]pyrido[1,2-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-methyl-6,7,8,9-tetrahydrocyclopenta[5,6]pyrido[1,2-b][1,2,4]triazine can be achieved through various synthetic routes. One common method involves the use of a one-pot, three-component reaction. This method is efficient and high-yielding, making it suitable for laboratory and industrial applications . The reaction typically involves the use of aryl hydrazines, ketones, and alkyl halides as starting materials. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or cyclopentyl methyl ether (CPME) and may involve microwave irradiation to accelerate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient methods, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-methyl-6,7,8,9-tetrahydrocyclopenta[5,6]pyrido[1,2-b][1,2,4]triazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The reactions typically involve standard reagents and conditions used in organic synthesis. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Ethyl-3-methyl-6,7,8,9-tetrahydrocyclopenta[5,6]pyrido[1,2-b][1,2,4]triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-3-methyl-6,7,8,9-tetrahydrocyclopenta[5,6]pyrido[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-3-methyl-6,7,8,9-tetrahydrocyclopenta[5,6]pyrido[1,2-b][1,2,4]triazine is unique due to its specific substituents and the resulting chemical properties.

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

12-ethyl-11-methyl-1,10,13-triazatricyclo[7.4.0.02,6]trideca-2(6),8,10,12-tetraene

InChI

InChI=1S/C13H17N3/c1-3-11-9(2)14-13-8-7-10-5-4-6-12(10)16(13)15-11/h8H,3-7H2,1-2H3

InChI Key

GZKFLFRJOUDNAD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C3=C(CCC3)CC=C2N=C1C

Origin of Product

United States

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